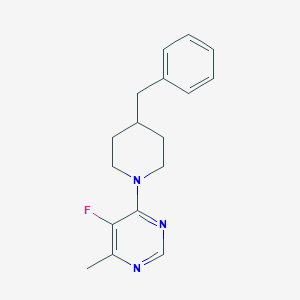
4-(4-Benzylpiperidin-1-yl)-5-fluoro-6-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Benzylpiperidin-1-yl)-5-fluoro-6-methylpyrimidine is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a benzylpiperidine moiety attached to a fluorinated methylpyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylpiperidin-1-yl)-5-fluoro-6-methylpyrimidine typically involves the following steps:
Formation of the Benzylpiperidine Moiety: This can be achieved by reacting 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring.
Introduction of the Fluorinated Methylpyrimidine Ring: The fluorinated methylpyrimidine ring can be synthesized through a series of reactions involving halogenation and subsequent substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzylpiperidin-1-yl)-5-fluoro-6-methylpyrimidine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
4-(4-Benzylpiperidin-1-yl)-5-fluoro-6-methylpyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Benzylpiperidin-1-yl)-5-fluoro-6-methylpyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease . This inhibition is achieved through binding to the peripheral anionic site of acetylcholinesterase, thereby preventing the formation of toxic amyloid fibrils.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A related compound with similar structural features but lacking the fluorinated pyrimidine ring.
N′-(4-Benzylpiperidin-1-yl)alkylamine Derivatives: These compounds share the benzylpiperidine moiety and have been studied for their potential in treating neurodegenerative diseases.
Uniqueness
4-(4-Benzylpiperidin-1-yl)-5-fluoro-6-methylpyrimidine is unique due to the presence of both the benzylpiperidine and fluorinated methylpyrimidine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in scientific research.
Properties
Molecular Formula |
C17H20FN3 |
|---|---|
Molecular Weight |
285.36 g/mol |
IUPAC Name |
4-(4-benzylpiperidin-1-yl)-5-fluoro-6-methylpyrimidine |
InChI |
InChI=1S/C17H20FN3/c1-13-16(18)17(20-12-19-13)21-9-7-15(8-10-21)11-14-5-3-2-4-6-14/h2-6,12,15H,7-11H2,1H3 |
InChI Key |
HOPZSJBOWAYHOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=N1)N2CCC(CC2)CC3=CC=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















